molecular formula C23H23F2NO3 B12840770 2-((3,4-Bis((4-fluorobenzyl)oxy)benzyl)amino)ethan-1-ol

2-((3,4-Bis((4-fluorobenzyl)oxy)benzyl)amino)ethan-1-ol

Cat. No.: B12840770
M. Wt: 399.4 g/mol
InChI Key: VZUKTQVJGAPOKJ-UHFFFAOYSA-N
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Description

2-((3,4-Bis((4-fluorobenzyl)oxy)benzyl)amino)ethan-1-ol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. The compound is characterized by the presence of fluorobenzyl groups attached to a benzylaminoethanol backbone, which imparts specific chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Bis((4-fluorobenzyl)oxy)benzyl)amino)ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dihydroxybenzylamine with 4-fluorobenzyl chloride in the presence of a base to form the intermediate 3,4-bis((4-fluorobenzyl)oxy)benzylamine. This intermediate is then reacted with ethylene oxide under controlled conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Bis((4-fluorobenzyl)oxy)benzyl)amino)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-((3,4-Bis((4-fluorobenzyl)oxy)benzyl)amino)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3,4-Bis((4-fluorobenzyl)oxy)benzyl)amino)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • **2-((3,4-Bis((4-fluorobenzyl)oxy)phenoxy)propyl)amino)ethan-1-ol
  • 2-((3,4-Bis(benzyloxy)benzyl)amino)ethan-1-ol
  • (S)-2-((3-(3-fluorobenzyl)-4-((3-fluorobenzyl)oxy)benzyl)amino)propanamide

Uniqueness

2-((3,4-Bis((4-fluorobenzyl)oxy)benzyl)amino)ethan-1-ol is unique due to the presence of fluorobenzyl groups, which impart specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C23H23F2NO3

Molecular Weight

399.4 g/mol

IUPAC Name

2-[[3,4-bis[(4-fluorophenyl)methoxy]phenyl]methylamino]ethanol

InChI

InChI=1S/C23H23F2NO3/c24-20-6-1-17(2-7-20)15-28-22-10-5-19(14-26-11-12-27)13-23(22)29-16-18-3-8-21(25)9-4-18/h1-10,13,26-27H,11-12,14-16H2

InChI Key

VZUKTQVJGAPOKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)CNCCO)OCC3=CC=C(C=C3)F)F

Origin of Product

United States

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